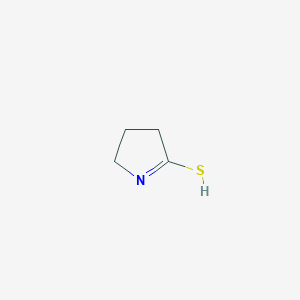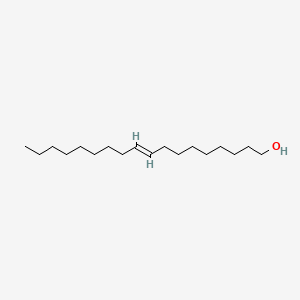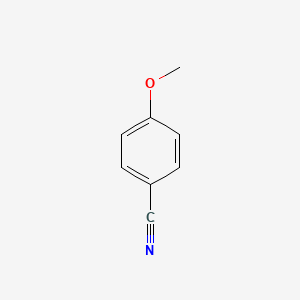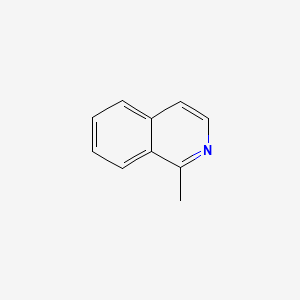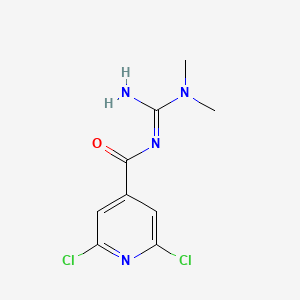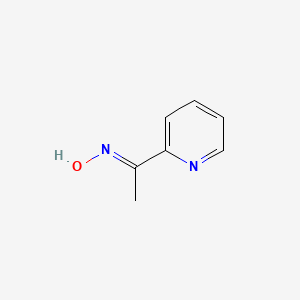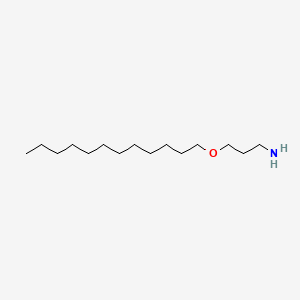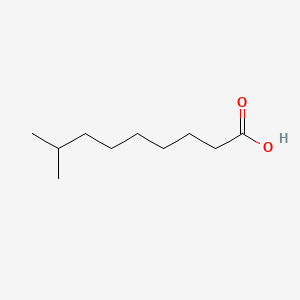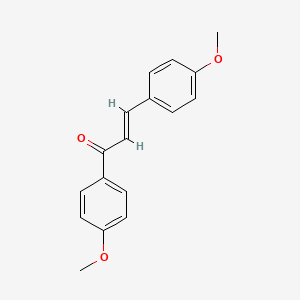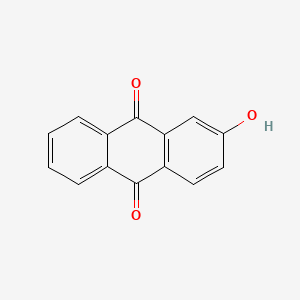
2-Hydroxyanthraquinone
Descripción general
Descripción
2-Hydroxyanthraquinone is an organic compound that can be viewed as a derivative of anthraquinone through the replacement of one hydrogen atom (H) by a hydroxyl group (-OH) . It has been found in Spermacoce latifolia and has antibacterial and estrogenic activities .
Synthesis Analysis
The synthesis of 2-Hydroxyanthraquinone involves palladium diacetate, silver (l) oxide, and tert-butylhydroperoxide in water under Schlenk technique and inert atmosphere. The reaction is carried out at 120 °C for 14 hours .Molecular Structure Analysis
The molecular formula of 2-Hydroxyanthraquinone is C14H8O3. It has an average mass of 224.212 Da and a monoisotopic mass of 224.047348 Da .Chemical Reactions Analysis
Anthraquinone derivatives, including 2-Hydroxyanthraquinone, are important to cancer researchers because they can inhibit cell proliferation in some common cancers . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .Physical And Chemical Properties Analysis
2-Hydroxyanthraquinone has a molecular formula of C14H8O3, an average mass of 224.212 Da, and a monoisotopic mass of 224.047348 Da .Aplicaciones Científicas De Investigación
Antiviral, Cytotoxic, and Antimicrobial Activities : Anthraquinones, including 2-Hydroxyanthraquinone, have been studied for their antiviral, cytotoxic, and antimicrobial activities. Specific compounds in this class have shown moderate activity against HIV and cytotoxicity towards various cancer cell lines, including breast carcinoma and T-lymphoblastic leukemia. Additionally, some anthraquinones have exhibited strong antimicrobial activity (Ali et al., 2000).
Metabolism in Rats : The metabolic fate of 2-Hydroxyanthraquinone has been explored in rats, where it was mainly hydroxylated to alizarin. This study helps in understanding how such compounds are processed in biological systems (Fujita, Furuya, & Matsuo, 1961).
Carcinogenic Potential : Research has indicated that certain hydroxyanthraquinones, like 1-hydroxyanthraquinone, can have carcinogenic effects in rats, causing tumors in the large bowel, liver, and stomach. This raises concerns about the safety of these compounds in certain uses (Mori et al., 1990).
Cytotoxicity and Antiproliferative Properties : Studies have shown that natural hydroxyanthraquinones have both cytotoxic and antiproliferative properties against various tumor cell lines. This suggests potential applications in cancer prevention and therapy, although there is a need for further studies to clearly evaluate their benefit/risk profile (Kazman & Prieto, 2021).
Synergistic Effect in Carcinogenesis : Research on 1-hydroxyanthraquinone has shown that it can act synergistically with other chemicals in carcinogenesis, specifically in the large bowel and liver. This highlights the importance of understanding interactions between different chemical compounds (Mori et al., 1991).
Genotoxicity Studies : Studies on the genotoxicity of hydroxyanthraquinones have shown that they can have weak genotoxic effects. This information is crucial for evaluating the safety of these compounds in various applications (Mukhopadhyay et al., 1998).
Anticancer Agents : Certain 1-hydroxyanthraquinones with aryl substituents have been identified as potent and selective anticancer agents. These findings point towards the potential of such compounds in developing new anticancer drugs (Sirazhetdinova et al., 2020).
Anticancer Activity on Melanoma Cells : Aloe-emodin, a natural hydroxyanthraquinone, has shown significant anticancer and immunomodulatory activity on human melanoma cells, suggesting its potential in cancer therapy (Tabolacci et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The research endeavors towards new anthraquinone-based compounds, including 2-Hydroxyanthraquinone, are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . Novel 2-Hydroxyanthraquinone based cyclotriphosphazenes have been prepared for the investigation of anti-cancer activities .
Propiedades
IUPAC Name |
2-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBEYOJCZLKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049327 | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyanthraquinone | |
CAS RN |
605-32-3, 27938-76-7 | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



